1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. This compound features a cyclopropyl group and a tetrahydropyrazine moiety, making it a subject of interest in medicinal chemistry and organic synthesis. The molecular formula for this compound is , and it has a molecular weight of approximately 152.15 g/mol .
The synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled reaction conditions. One method includes the reaction of cyclopropylamine with 1,2-diketones in the presence of a suitable catalyst. This approach allows for the formation of the tetrahydropyrazine core through a series of condensation reactions followed by cyclization.
In one synthetic route, a diketone is reacted with cyclopropylamine in an alcohol solvent under reflux conditions. The reaction may require the addition of acid catalysts to facilitate cyclization. Following the reaction, purification steps such as recrystallization or chromatography are employed to isolate the desired product with high purity.
The molecular structure of 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione consists of a pyrazine ring fused with a cyclopropyl group. The compound exhibits a bicyclic framework that contributes to its unique chemical properties.
The key structural features include:
1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione can participate in various chemical reactions typical for diketones and nitrogen-containing heterocycles. These include:
The reactivity of this compound can be attributed to its electrophilic nature due to the carbonyl functionalities. Under specific conditions (e.g., basic or acidic media), it may also undergo rearrangements or polymerization.
Key chemical properties include:
Relevant data regarding its stability and reactivity profiles can be found in chemical literature focused on similar heterocyclic compounds .
1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. It could be explored for:
The ongoing research into similar compounds suggests that this molecule could play a role in developing new therapeutic agents .
The strategic incorporation of cyclopropane rings into heterocyclic frameworks represents a sophisticated approach in modern medicinal chemistry and drug design. These strained carbocyclic systems impart unique steric and electronic properties that profoundly influence the behavior of heterocyclic compounds. Among these hybrid architectures, 1-cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS 1432679-19-0) exemplifies how cyclopropane integration can enhance the bioactivity profile of nitrogen-oxygen heterocycles. This bicyclic compound features a six-membered tetrahydropyrazine-2,3-dione core directly substituted at N₁ with a cyclopropyl group, creating a distinctive three-dimensional structure with significant dipole moments and constrained conformation [1]. The cyclopropyl moiety's high bond angle strain and σ-bond character enable distinctive interactions with biological targets that are unattainable with unstrained alkyl substituents, making such compounds invaluable tools for probing biological space and developing novel therapeutic agents.
The molecular architecture of 1-cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione (C₇H₈N₂O₂, MW 152.15 g/mol) reveals critical insights into how cyclopropane integration modifies heterocyclic properties. The compound adopts a partially saturated bicyclic conformation where the cyclopropyl ring is directly attached to the pyrazine-dione nitrogen, creating a distinct three-dimensional structure [1]. This connection generates significant stereoelectronic effects:
Bond Angle Strain & Electronic Effects: The cyclopropyl ring's characteristic bond angles (approximately 60°) introduce substantial ring strain that polarizes adjacent bonds. This strain alters electron distribution within the pyrazine-dione system, particularly enhancing the electrophilic character of the carbonyl groups (C₂=O and C₃=O). The canonical SMILES representation (O=C(N(C₁CC₁)C=CN₂)C₂=O) accurately depicts this connectivity, showing the cyclopropyl attachment via the nitrogen atom [1].
Conformational Restriction: Unlike linear alkyl chains, the rigid cyclopropyl ring restricts rotation around the N-C(cyclopropyl) bond, locking the heterocycle in specific orientations. This preorganization reduces the entropic penalty upon binding to biological targets, enhancing binding affinity. The InChI string (1S/C7H8N2O2/c10-6-7(11)9(4-3-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,10)) encodes this stereochemical information, confirming the presence of both sp³ (cyclopropyl) and sp² (pyrazine) hybridized atoms [1].
Dipole Moments & Charge Distribution: XLogP3 values of related cyclopropyl heterocycles (~0.2) indicate moderate polarity despite the hydrocarbon cyclopropyl component [4]. This polarity arises from the juxtaposition of the electron-deficient cyclopropyl ring (due to Walsh orbitals) and the highly polar pyrazine-2,3-dione system, creating a molecule with complex electrostatic potential surfaces ideal for targeted molecular recognition.
Table 1: Structural and Electronic Properties of 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione and Related Heterocycles
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | XLogP3 |
---|---|---|---|---|
1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione | C₇H₈N₂O₂ | 152.15 | Pyrazine-2,3-dione N₁-cyclopropyl substitution | ~0.2 (est) |
1-Cyclopropylpyrimidine-2,4-dione | C₇H₈N₂O₂ | 152.15 | Pyrimidine-2,4-dione N₁-cyclopropyl substitution | - |
6-Cyclopropyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | C₈H₁₀N₂O₂ | 166.18 | Pyrimidine-2,4-dione with C₆-cyclopropyl, N₃-methyl | - |
3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | C₉H₁₂N₂O₂ | 180.21 | Pyrimidine-2,4-dione with N₃-cyclopropyl, C₆-ethyl | - |
Note: Data compiled from search results [1] [2] [3]
The structural distinction between pyrazine-2,3-dione and pyrimidine-2,4-dione cores is chemically significant despite identical molecular formulas in the first two entries. The nitrogen atom positions create different electronic environments: in pyrazine-2,3-diones, the two nitrogen atoms are adjacent, allowing extended conjugation, while pyrimidine-2,4-diones feature para-oriented nitrogens that localize electron density differently. This difference profoundly influences hydrogen bonding capacity, dipole magnitude/direction, and overall molecular shape. The cyclopropyl group's electron-withdrawing nature further modulates this electronic landscape, enhancing the carbonyl groups' reactivity toward nucleophiles—a key feature exploited in covalent drug design.
The 1-cyclopropyltetrahydropyrazine-2,3-dione scaffold serves as a privileged structural motif in designing bioactive compounds, particularly anticancer agents targeting mitochondrial metabolism. Its strategic value stems from the synergistic combination of the heterocycle's hydrogen-bonding capacity and the cyclopropyl ring's stereoelectronic properties:
Mitochondrial Targeting in Anticancer Agents: Derivatives like CPI-613 (which shares the 1-cyclopropyltetrahydropyrazine-2,3-dione core) demonstrate potent inhibition of mitochondrial energy metabolism. This lipoate analog disrupts pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes by competitively binding to lipoate-dependent enzymatic sites. The cyclopropyl group enhances membrane permeability and promotes accumulation within mitochondria, where its electron-deficient character facilitates interactions with redox-sensitive enzyme cofactors [4].
Synthetic Versatility for Medicinal Chemistry Optimization: The core structure serves as a versatile platform for chemical modification. Substitutions at C₄ (e.g., with [(oxolan-3-yl)methyl] in CPI-613 analogs) significantly modulate bioactivity. The synthetic route typically involves cyclopropanation followed by heterocycle formation via condensation reactions, enabling diverse analog libraries [4]. This flexibility is exemplified by derivatives such as 1-phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione (C₁₇H₁₂N₄O₃S) and 1-(4-chlorophenyl)-4-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (C₁₇H₁₉ClN₂O₂), where the core structure remains intact while peripheral modifications tailor target specificity [5] [9].
Mechanistic Insights for Targeted Drug Design: The bicyclic system participates in key binding interactions: the carbonyl groups act as hydrogen bond acceptors with residues in enzyme active sites, while the cyclopropyl ring induces steric constraints that prevent off-target binding. In CPI-613, this selectivity allows preferential toxicity toward cancer cells, which exhibit heightened dependence on mitochondrial metabolism compared to normal cells. The mechanism involves induction of selective apoptosis through redox imbalance and disruption of tricarboxylic acid (TCA) cycle flux [4].
Table 2: Bioactive Derivatives of 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione Scaffold
Derivative Structure | Molecular Formula | Molecular Weight (g/mol) | Biological Application | Key Structural Modification |
---|---|---|---|---|
1-Cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (CPI-613 analog) | C₁₂H₁₆N₂O₃ | 236.27 | Mitochondria-targeted anticancer agent | C₄-substitution with tetrahydrofuran-derived alkyl chain |
1-Phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione | C₁₇H₁₂N₄O₃S | 352.37 | Enzyme inhibition (potential kinase/modulator) | N₁-phenyl, C₄-[(oxadiazolyl)methyl] with thiophene |
1-(4-Chlorophenyl)-4-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione | C₁₇H₁₉ClN₂O₂ | 318.80 | Target-specific therapeutic agent | N₁-(4-chlorophenyl), C₄-cyclohexylmethyl |
Note: Data compiled from search results [4] [5] [9]
Future directions focus on leveraging this scaffold for novel therapeutic applications beyond oncology, including metabolic and neurodegenerative diseases where mitochondrial dysfunction plays a pathogenic role. The demonstrated ability to synergize with chemotherapy agents (e.g., gemcitabine, cisplatin) further highlights the clinical potential of derivatives based on this heterocyclic system [4]. Current research explores structural modifications to enhance blood-brain barrier penetration for neuroprotective applications and to refine isozyme selectivity within dehydrogenase enzyme families. The scaffold's adaptability enables rapid generation of analogs targeting specific protein interfaces through structure-based design principles, positioning 1-cyclopropyltetrahydropyrazine-2,3-dione as a cornerstone structure in contemporary heterocyclic medicinal chemistry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1